molecular formula C19H27N3O2 B7695564 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide

Cat. No. B7695564
M. Wt: 329.4 g/mol
InChI Key: PWWZPYFTFHCSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide, also known as TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. TBOA belongs to the class of oxadiazole derivatives and has shown promising results in various studies related to neuroscience and pharmacology.

Mechanism of Action

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide inhibits glutamate transporters by binding to the external surface of the transporter protein. This binding prevents the transport of glutamate from the synaptic cleft into the presynaptic neuron, leading to increased glutamate concentration in the synapse. The increased glutamate concentration enhances neurotransmission, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide has been shown to have various biochemical and physiological effects. In addition to its role as a glutamate transporter inhibitor, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and AMPA receptors. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide has also been shown to increase the release of dopamine in the brain, leading to enhanced reward-seeking behavior.

Advantages and Limitations for Lab Experiments

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide has several advantages as a research tool. It is a potent inhibitor of glutamate transporters, making it a useful tool in studying the role of glutamate transporters in various neurological disorders. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide is also highly selective for glutamate transporters, making it a useful tool in studying the specific role of glutamate transporters in various neurological processes. However, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide has some limitations as a research tool. It has a short half-life and is rapidly metabolized in vivo, making it difficult to study its long-term effects. Additionally, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide has some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide. One potential area of research is the development of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide analogs with improved pharmacokinetic properties. Another potential area of research is the use of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide as a therapeutic agent in neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide involves the reaction of tert-butyl 4-(3-aminopropyl)benzoate with ethyl chloroformate, followed by the reaction of the resulting intermediate with 5-amino-1,2,4-oxadiazole. The final product is obtained by N-isobutylpropanamide formation using isobutylamine. The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide is a multi-step process that requires strict adherence to safety protocols and specialized equipment.

Scientific Research Applications

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the concentration of glutamate in the brain. By inhibiting glutamate transporters, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide can increase the concentration of glutamate in synapses, leading to enhanced neurotransmission. This property of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide has made it a useful tool in studying the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-13(2)12-20-16(23)10-11-17-21-18(22-24-17)14-6-8-15(9-7-14)19(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWZPYFTFHCSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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